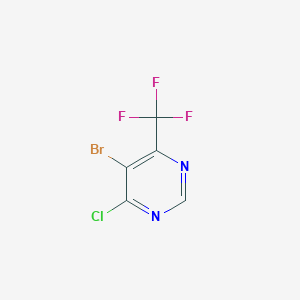

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

CAS Number: 425392-76-3

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, key reactions, and its application as a scaffold for kinase inhibitors.

Physicochemical and Safety Data

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C₅HBrClF₃N₂. Its structural features, including the reactive bromo and chloro substituents and the electron-withdrawing trifluoromethyl group, make it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

| Property | Value |

| CAS Number | 425392-76-3 |

| Molecular Formula | C₅HBrClF₃N₂ |

| Molecular Weight | 261.43 g/mol |

| Appearance | White to off-white crystalline solid or clear, colorless liquid |

| Melting Point | -2 to 0 °C |

| Boiling Point | 44-45 °C at 5 Torr |

| Density | 1.920 g/cm³ |

| Refractive Index | 1.493 |

| Solubility | Soluble in common organic solvents such as dichloromethane and acetone. |

Safety and Handling:

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. The compound is sensitive to photodegradation and should be stored in amber containers, tightly sealed, at 2-8°C under an inert atmosphere (nitrogen or argon), and protected from light and moisture. Upon heating, it may release toxic fumes.

Synthesis and Reactivity

The reactivity of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is dominated by the two halogen substituents. The bromine atom at the 5-position and the chlorine atom at the 4-position are both susceptible to nucleophilic substitution and serve as handles for palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions, allowing for selective functionalization.

Caption: General synthetic workflow for pyrimidine derivatives.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific substrates and setups.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds, typically at the more reactive C-Br position.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture with stirring to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, often with amines, at the chloro or bromo positions.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

-

Nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents)

-

Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents)

-

Solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equivalent) in the chosen solvent.

-

Add the amine nucleophile and the base.

-

Heat the reaction mixture with stirring (temperature will vary depending on the nucleophile's reactivity).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography.

Application in Drug Development: Kinase Inhibitors

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors used in oncology. The structural resemblance of the pyrimidine ring to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases.

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is an excellent starting material for the synthesis of a diverse range of kinase inhibitors. The bromo and chloro groups provide reactive sites for the introduction of various substituents through reactions like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Many kinase signaling pathways are implicated in cancer cell proliferation and survival. For instance, the Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of the Aurora kinase signaling pathway.

The synthesis of such inhibitors often involves a sequential substitution approach. For example, a dihalopyrimidine core can first react with one amine, followed by a second reaction with another amine or a Suzuki coupling to introduce further diversity, leading to potent and selective drug candidates.

In-Depth Technical Guide: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and a discussion of relevant signaling pathways are included to support researchers in their drug development endeavors.

Physicochemical Properties

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

| Property | Value | Reference |

| Molecular Formula | C₅BrClF₃N₂ | [1] |

| Molecular Weight | 261.43 g/mol | [1] |

| CAS Number | 425392-76-3 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis and Reactivity

The reactivity of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is dominated by the presence of the two halogen atoms on the pyrimidine ring. The chlorine and bromine atoms are susceptible to nucleophilic aromatic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at these positions, making it a valuable intermediate in the synthesis of complex molecules.

Applications in Drug Discovery

The primary application of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in drug discovery is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The pyrimidine core of the title compound can mimic the purine ring of ATP, the natural substrate for kinases, allowing for competitive inhibition.

Targeting Aurora Kinases, FLT3, and CHK1

Research has shown that pyrimidine derivatives synthesized from precursors like 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can effectively inhibit several important kinases, including:

-

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[2]

-

FMS-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[3][4][5]

-

Checkpoint Kinase 1 (CHK1): This kinase is a central component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[6][7][8][9]

Experimental Protocols

While a specific protocol for the synthesis of a drug candidate directly from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is proprietary, a general protocol for a Suzuki-Miyaura coupling reaction, a common transformation for this class of compounds, is provided below. This protocol is based on procedures for structurally similar brominated pyrimidines.[10][11][12][13]

Experimental Protocol: General Suzuki-Miyaura Coupling of a Brominated Pyrimidine

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

The kinase inhibitors developed from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine exert their therapeutic effects by modulating specific intracellular signaling pathways. Below are representations of the Aurora Kinase, FLT3, and CHK1 signaling pathways, which are common targets.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified Aurora Kinase signaling pathway and its inhibition.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Mutated FLT3 leads to constitutive activation of downstream pathways that promote the survival and proliferation of leukemia cells.

Caption: The FLT3 signaling pathway in AML and the point of therapeutic intervention.

CHK1 in the DNA Damage Response Pathway

CHK1 is a key transducer kinase in the DNA damage response. Its inhibition can abrogate cell cycle arrest, leading to the death of cancer cells with damaged DNA.

Caption: The role of CHK1 in the DNA damage response and its inhibition.

Conclusion

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the construction of potent kinase inhibitors targeting key cancer-related pathways highlights its importance in modern drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

Spectroscopic Data

While a comprehensive set of experimental spectra for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is not publicly available, researchers can expect characteristic signals in various spectroscopic analyses. For instance, in ¹³C NMR, the carbon attached to the trifluoromethyl group will show a characteristic quartet. Mass spectrometry will reveal a distinctive isotopic pattern due to the presence of both bromine and chlorine atoms. Researchers are advised to acquire and interpret full spectroscopic data for this compound to confirm its identity and purity before use in synthesis. Commercial suppliers may provide certificates of analysis with such data upon request.[14]

References

- 1. scbt.com [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE(785777-92-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The document outlines a two-step synthesis commencing from 4-hydroxy-6-(trifluoromethyl)pyrimidine, detailing plausible experimental protocols, and presenting relevant data in a structured format.

I. Synthesis Pathway Overview

The synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can be strategically approached in two primary stages:

-

Chlorination: Conversion of the hydroxyl group of 4-hydroxy-6-(trifluoromethyl)pyrimidine to a chloro group to yield the key intermediate, 4-chloro-6-(trifluoromethyl)pyrimidine.

-

Bromination: Subsequent electrophilic bromination at the 5-position of the pyrimidine ring to afford the final product.

This pathway leverages commercially available starting materials and employs common laboratory reagents and techniques.

II. Experimental Protocols

Step 1: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine

This procedure outlines the conversion of a hydroxypyrimidine to a chloropyrimidine using a chlorinating agent, a common transformation in heterocyclic chemistry.

Methodology:

-

To a solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq.) in a suitable aprotic solvent such as toluene, add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq.) and a catalytic amount of a tertiary amine base like quinoline or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-6-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

This step involves the selective electrophilic bromination of the pyrimidine ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, known for its selectivity and ease of handling compared to liquid bromine.[1][2][3][4]

Methodology:

-

Dissolve the intermediate, 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq.), in a suitable solvent. Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃), or polar aprotic solvents like acetonitrile are appropriate choices.

-

Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) to the solution. The reaction can be performed at room temperature, although gentle heating may be required to initiate or accelerate the reaction.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

III. Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that yields are hypothetical and based on typical outcomes for such reactions.

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 4-hydroxy-6-(trifluoromethyl)pyrimidine | 4-chloro-6-(trifluoromethyl)pyrimidine | POCl₃, Quinoline | Toluene | 65-85 | >95 |

| 2 | 4-chloro-6-(trifluoromethyl)pyrimidine | 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | N-Bromosuccinimide (NBS) | Dichloromethane | 70-90 | >98 |

IV. Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Overall synthesis pathway for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms, imparts distinct physicochemical and pharmacological properties. This document provides a comprehensive overview of its chemical and physical characteristics, synthetic methodologies, spectroscopic profile, and known biological activities, serving as a technical resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine are crucial for its handling, formulation, and biological activity. The available data, including some conflicting reports for its melting point, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅BrClF₃N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 261.43 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | -2 to 0 °C OR 82-86 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 44-45 °C at 5 Torr; 231.649 °C at 760 mmHg (predicted) | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.920 g/cm³ | --INVALID-LINK-- |

| Solubility | Moderately soluble in common organic solvents like dichloromethane and acetone. | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid or clear, colorless liquid. | --INVALID-LINK--, --INVALID-LINK-- |

Note on Discrepancies: The significant variation in the reported melting point suggests that the physical state of the compound (solid vs. liquid at room temperature) may depend on its purity. Researchers should exercise caution and ideally determine the melting point of their specific sample.

Synthesis and Reactivity

General Synthetic Approach

A common strategy for the synthesis of polysubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by functional group manipulations such as halogenation. For the target compound, a potential precursor would be a pyrimidine ring with a trifluoromethyl group at position 6, which can then be halogenated at positions 4 and 5.

Reactivity

The reactivity of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing trifluoromethyl group, and the presence of two different halogen atoms.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This allows for selective functionalization of the pyrimidine core.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a suitable handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.

Spectroscopic Data

Detailed spectroscopic data for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single proton is present on the pyrimidine ring. Due to the electron-withdrawing nature of the surrounding substituents, this proton is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.5 and 9.5 ppm.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbon atoms of the pyrimidine ring will be in the aromatic region (δ 110-170 ppm), with their chemical shifts influenced by the attached halogens and the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, which will appear as a singlet.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms (Br or Cl) and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the pyrimidine ring and the C-F bonds of the trifluoromethyl group.

-

C=N and C=C stretching (pyrimidine ring): 1600-1450 cm⁻¹

-

C-F stretching (trifluoromethyl group): Strong absorptions in the 1350-1100 cm⁻¹ region.

-

C-Cl stretching: 850-550 cm⁻¹

-

C-Br stretching: 690-515 cm⁻¹

Biological Activity and Applications in Drug Development

Trifluoromethyl-substituted pyrimidines are a well-established class of compounds in drug discovery, known for their diverse biological activities. While specific quantitative data for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is limited, its structural features suggest potential applications as a kinase inhibitor and in the development of anticancer, antiviral, and antifungal agents.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The trifluoromethyl group can enhance binding affinity and metabolic stability. It is plausible that 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine or its derivatives could target various kinases involved in cell signaling pathways, such as those implicated in cancer.

Spectroscopic Data Analysis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. Due to the absence of publicly available experimental spectroscopic data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, providing foundational data for the identification and characterization of this halogenated pyrimidine derivative. This document outlines standard experimental protocols for acquiring such data and includes visualizations of analytical workflows.

Introduction

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in various chemical and pharmaceutical research areas. The presence of multiple reactive sites, including bromo, chloro, and trifluoromethyl groups, makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and the development of novel materials. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This guide provides predicted spectroscopic data to aid in these efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This data was generated using computational prediction tools and should be considered as a guide for the interpretation of experimental results.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data

| Parameter | Predicted Value |

| Chemical Shift (δ) | 8.9 ppm |

| Multiplicity | Singlet (s) |

| Integration | 1H |

| Nucleus | H-2 |

Table 2: Predicted ¹³C NMR Data

| Parameter | Predicted Value (ppm) | Assignment |

| Chemical Shift (δ) | ~160 | C4 |

| ~158 (q, J ≈ 35 Hz) | C6 | |

| ~120 (q, J ≈ 275 Hz) | CF₃ | |

| ~118 | C5 | |

| ~155 | C2 |

Table 3: Predicted ¹⁹F NMR Data

| Parameter | Predicted Value (ppm) |

| Chemical Shift (δ) | ~ -68 |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₅BrClF₃N₂ |

| Molecular Weight | 275.42 g/mol |

| Predicted [M]+ | 273.9, 275.9, 277.9 (isotopic pattern) |

| Predicted Major Fragments | [M-Cl]⁺, [M-Br]⁺, [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied.

-

Typical parameters: wide spectral width to encompass the expected chemical shift, and a sufficient number of scans.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Analysis (EI mode):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a suitable capillary column (e.g., DB-5ms).

-

The separated components enter the mass spectrometer.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine and chlorine should be carefully examined.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Technical Guide: Physicochemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with a Focus on Solubility in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the pyrimidine core, bromine and chlorine substituents, and a trifluoromethyl group, make it a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability and membrane permeability of drug candidates. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening.

Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in common organic solvents. This highlights a gap in the publicly available physicochemical data for this compound.

Qualitative Solubility and Projections

While quantitative data is unavailable, the solubility of the target compound can be inferred from its structural analogues and general principles of solubility.

A related compound, 5-bromo-4-chloropyrimidine, is reported to have good solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM)[1]. Given the structural similarities, it is anticipated that 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine will also exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar organic solvents. The presence of the lipophilic trifluoromethyl group may enhance solubility in less polar organic solvents compared to its non-fluorinated counterpart.

Table 1: Anticipated Qualitative Solubility of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in Common Organic Solvents

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Expected to readily dissolve due to favorable dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the halogenated nature of both the solute and solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The pyrimidine nitrogens can act as hydrogen bond acceptors, facilitating dissolution. |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Expected to be a suitable solvent for reactions and extractions. |

| Hydrocarbons | Hexane, Heptane | Low | The polar nature of the pyrimidine ring will likely limit solubility in nonpolar aliphatic solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The trifluoromethyl group may provide some favorable interactions, but overall solubility is expected to be limited. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in an organic solvent using the shake-flask method, which is considered the gold standard.

Objective: To determine the saturation concentration of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in a selected organic solvent at a specific temperature.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period (e.g., 2 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

A Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on the acquisition, synthesis, and biological context of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a key heterocyclic compound. This pyrimidine derivative, with its unique combination of halogen and trifluoromethyl substituents, serves as a valuable building block in medicinal chemistry and drug discovery programs.

Acquiring 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Sourcing high-quality starting materials is a critical first step in any research endeavor. 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.

| Supplier | CAS Number | Molecular Formula | Purity | Notes |

| Sigma-Aldrich | 425392-76-3 | C₅BrClF₃N₂ | - | Available through AstaTech, Inc.[1] |

| Langwaychem | 425392-76-3 | C₅BrClF₃N₂ | 97% | Available on request[2] |

| AstaTech, Inc. | 425392-76-3 | C₅BrClF₃N₂ | - | Catalog number ATEH11AB2793 |

| BLDpharm | 1934616-93-9 | C₆H₃BrClF₃N₂ | - | This is a related methylated derivative. |

| Santa Cruz Biotechnology | 785777-92-6 | C₅HBrClF₃N₂ | - | This is the 2-chloro isomer.[3] |

Experimental Protocols: Synthesis of Related Pyrimidine Derivatives

A representative protocol for the synthesis of a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, involves the direct bromination of 2-trifluoromethylpyrimidine.[4]

Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine:

-

Dissolution: Dissolve 24 g of 2-trifluoromethylpyrimidine in 200 ml of acetic acid in a suitable reaction vessel.

-

Bromination: Slowly add 50 g of bromine dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain the reaction overnight.

-

Work-up: After cooling to room temperature, extract the product by adding an appropriate amount of water and ethyl acetate.

-

Separation: Separate the organic and aqueous phases, collecting the organic phase.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of halogenated pyrimidines.

A generalized workflow for the synthesis of halogenated pyrimidines.

Biological Context and Signaling Pathways

Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them crucial scaffolds in drug discovery.[1] Various substituted pyrimidines have demonstrated antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties.

Trifluoromethyl pyrimidine derivatives, in particular, have been investigated for their potential as antifungal, insecticidal, and anticancer agents.[5] Some of these compounds have shown significant in vitro antifungal activity against various pathogenic fungi.[5] Furthermore, pyrimidine-based molecules are known to act as kinase inhibitors, which are critical targets in cancer therapy.

A significant aspect of the biological activity of pyrimidine derivatives relates to their role in metabolic pathways. The inhibition of the de novo pyrimidine biosynthesis pathway has been identified as a mechanism that can suppress viral growth by activating the innate immune system.[3][6]

Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, lead to a depletion of the pyrimidine pool.[2] This metabolic stress triggers a cellular response that results in the upregulation of interferon-stimulated genes (ISGs), which are crucial components of the antiviral response.[2][7] This activation of the innate immune response is often dependent on the transcription factor IRF1.[7]

The following diagram illustrates the signaling pathway initiated by the inhibition of pyrimidine biosynthesis.

Signaling pathway from pyrimidine biosynthesis inhibition to innate immunity.

References

- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]

- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | Scilit [scilit.com]

- 6. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring two distinct halogen atoms and a trifluoromethyl group, allows for selective and sequential chemical modifications, making it a valuable tool for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, including its chemical properties, a list of potential suppliers, detailed safety and handling information, and established experimental protocols for its use in key chemical transformations. Furthermore, it explores its application in the synthesis of kinase inhibitors and visualizes the relevant signaling pathways.

Physicochemical Properties and Supplier Information

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, with the CAS number 425392-76-3, is a white to off-white crystalline solid. It is moderately soluble in common organic solvents such as dichloromethane and acetone. Due to its sensitivity to photodegradation, it is recommended to store this compound in amber containers, tightly sealed, at temperatures below 20°C, and protected from light and moisture.

| Property | Value |

| CAS Number | 425392-76-3 |

| Molecular Formula | C₅BrClF₃N₂ |

| Molecular Weight | 261.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 82-86 °C |

| Solubility | Moderately soluble in dichloromethane and acetone |

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

A number of chemical suppliers offer 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. While pricing is typically available upon request, the following companies are potential sources for this reagent:

| Supplier | Website |

| Aaron Chemicals | --INVALID-LINK--[1] |

| Langwaychem | --INVALID-LINK--[2] |

| Sigma-Aldrich | --INVALID-LINK-- |

| ChemShuttle | --INVALID-LINK-- |

Table 2: Potential Suppliers of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Safety and Handling

The Safety Data Sheet (SDS) for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[3]

Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash hands thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Key Chemical Transformations and Experimental Protocols

The synthetic utility of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine lies in the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 4-position. This chemoselectivity allows for a stepwise functionalization of the pyrimidine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, this reaction can be performed selectively at the C-Br bond.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-4-chloro-6-(trifluoromethyl)pyrimidine derivative via a selective Suzuki-Miyaura coupling reaction.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-chloro-6-(trifluoromethyl)pyrimidine.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative via a selective Buchwald-Hartwig amination.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Primary or secondary amine (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)

-

Anhydrous and degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

-

Under a positive pressure of the inert gas, add 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, the amine, and the base.

-

Add the anhydrous and degassed solvent via syringe.

-

Stir the reaction mixture at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine.

Caption: General workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions in the kinase active site. 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is an ideal starting material for the synthesis of libraries of potential kinase inhibitors.

The sequential and selective functionalization of the C5 and C4 positions allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, an aryl group can be introduced at the C5 position via a Suzuki coupling, followed by the introduction of an amine at the C4 position via a nucleophilic aromatic substitution or a second cross-coupling reaction.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyrimidine-based molecules have shown significant promise as inhibitors of kinases within this pathway, such as PI3K and mTOR.

The synthesis of such inhibitors can be envisioned starting from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. The pyrimidine core can serve as the central scaffold, with substituents at the C4 and C5 positions designed to interact with specific residues in the ATP-binding pocket of the target kinase.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a key building block in the synthesis of biologically active compounds. This document outlines the critical safety and handling procedures, details its reactivity, and presents experimental protocols for its use in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties and Safety Data

While a specific Safety Data Sheet (SDS) for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is not publicly available, data from structurally similar compounds allows for a comprehensive understanding of its hazard profile. The information presented below is a consolidation of data from the SDS of compounds such as 5-Bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, and other halogenated pyrimidines.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅BrClF₃N₂ | N/A |

| Molecular Weight | 275.42 g/mol | N/A |

| Appearance | Off-white to yellow solid or powder | Inferred from similar compounds |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Inferred from synthetic protocols |

Hazard Identification and Precautionary Measures

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is expected to possess a hazard profile similar to other halogenated pyrimidines. The following table summarizes the anticipated hazards and recommended precautionary statements.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |

General Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3] |

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a versatile intermediate in organic synthesis, particularly for the construction of substituted pyrimidine scaffolds. The two halogen substituents have differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution, while the bromine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions.

General Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

A plausible synthetic route to the title compound involves the bromination of a pre-existing 4-chloro-6-(trifluoromethyl)pyrimidine. The following is a general, illustrative protocol.

Materials:

-

4-chloro-6-(trifluoromethyl)pyrimidine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in concentrated sulfuric acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position can be displaced by various nucleophiles, such as amines, to introduce diversity.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

-

Desired amine (1.1 eq)

-

Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a solution of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling at the C5-Position

The bromine atom at the 5-position is a handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.

Materials:

-

5-Bromo-4-substituted-6-(trifluoromethyl)pyrimidine (from 2.2)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

In a Schlenk flask, combine the 5-bromo-pyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Application in Drug Discovery: Kinase Inhibitor Synthesis

The 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine core is a valuable scaffold for the development of kinase inhibitors. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the pyrimidine ring mimics the purine core of ATP, enabling competitive binding to the kinase active site.

Targeting the EGFR Signaling Pathway

Derivatives of trifluoromethylpyrimidines have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

References

Analysis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: A Compound Awaiting Full Structural Elucidation

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and potential applications. This technical overview addresses the current state of knowledge regarding the crystal structure of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative with potential significance in medicinal chemistry and materials science.

Despite its clear chemical definition and commercial availability, a detailed, publicly accessible crystal structure of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine has not been reported in peer-reviewed literature or crystallographic databases. The absence of a determined crystal structure, including critical data such as unit cell dimensions, bond lengths, bond angles, and torsion angles, precludes a thorough analysis of its solid-state conformation and intermolecular interactions.

While specific experimental data for the target compound is unavailable, we can infer some of its expected chemical properties and potential synthetic routes based on the extensive literature on related pyrimidine derivatives.

General Chemical Properties of Halogenated Pyrimidines

The pyrimidine ring is an electron-deficient aromatic system. The presence of two nitrogen atoms and three strongly electron-withdrawing substituents (bromo, chloro, and trifluoromethyl groups) on the ring in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is expected to significantly influence its reactivity. The carbon atoms of the pyrimidine ring are electrophilic, making them susceptible to nucleophilic attack. The distinct electronic environments of the halogenated positions (4-chloro and 5-bromo) suggest that selective substitution reactions could be achievable, a valuable characteristic for its use as a chemical building block.

Potential Synthetic Methodologies

The synthesis of related halogenated and trifluoromethylated pyrimidines often involves multi-step processes. A plausible synthetic approach for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine could involve the construction of the substituted pyrimidine ring from acyclic precursors, followed by halogenation and trifluoromethylation steps. Alternatively, functionalization of a pre-existing pyrimidine core is a common strategy. For instance, the synthesis of similar compounds has been achieved through reactions involving the halogenation of pyrimidine precursors. One general method involves the reaction of a pyrimidine derivative with bromine in a suitable solvent to introduce the bromo group.

A generalized workflow for the potential synthesis and characterization that would lead to crystal structure determination is outlined below.

Caption: Generalized workflow for the synthesis, crystallization, and structural analysis of a small molecule.

Significance in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The unique combination of substituents in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine makes it an attractive scaffold for the development of novel kinase inhibitors and other targeted therapies. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms provide vectors for further chemical modification and optimization of pharmacological properties.

The logical relationship for its potential application in kinase inhibitor development is depicted in the following diagram.

Caption: Potential pathway from a core chemical scaffold to a drug candidate.

Conclusion

While a definitive crystal structure for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is not currently available in the public domain, its chemical structure suggests significant potential as a versatile building block in the development of new pharmaceuticals and functional materials. The elucidation of its single-crystal X-ray structure would be a valuable contribution to the field, providing crucial insights into its conformational preferences and intermolecular interactions, thereby accelerating its application in rational drug design and materials science. Further research is warranted to crystallize this compound and fully characterize its solid-state properties.

An In-depth Technical Guide to the Differential Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This molecule is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. Understanding the differential reactivity of its two halogen atoms is crucial for designing selective and efficient synthetic routes.

Core Principles of Reactivity

The reactivity of halogenated pyrimidines is governed by a combination of factors, including the nature of the halogen, its position on the pyrimidine ring, and the electronic effects of other substituents. The pyrimidine ring is inherently electron-deficient, which activates the halogen atoms towards nucleophilic attack and oxidative addition in cross-coupling reactions. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position further enhances this activation.

In 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, the two halogen atoms exhibit distinct reactivity profiles, enabling selective functionalization under different reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the general order of reactivity for halogens is I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. Consequently, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 4-position in such reactions. This allows for selective coupling at the C5 position while leaving the C-Cl bond intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is primarily influenced by the position of the leaving group on the electron-deficient pyrimidine ring. The positions ortho and para to the ring nitrogen atoms are the most activated towards nucleophilic attack. In the case of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, the chlorine atom is at the highly activated 4-position, while the bromine atom is at the less activated 5-position. Therefore, nucleophilic substitution is expected to occur preferentially at the C-Cl bond.

Data Presentation: Predicted Selectivity

The following table summarizes the predicted selectivity for the functionalization of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine based on the reaction type.

| Reaction Type | More Reactive Bond | Less Reactive Bond | Rationale |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | C-Br at position 5 | C-Cl at position 4 | Lower bond dissociation energy of C-Br facilitates oxidative addition. |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl at position 4 | C-Br at position 5 | Position 4 is more electronically activated by the ring nitrogens. |

Experimental Protocols (Analogous Examples)

Selective Suzuki-Miyaura Coupling at the C-Br Bond (Analogous Protocol)

This protocol is adapted from procedures for the selective Suzuki coupling of other bromochloropyrimidines.

Objective: To selectively couple an arylboronic acid at the C5-Br position of a bromochloropyrimidine.

Materials:

-

5-Bromo-2-chloro-4-methoxypyrimidine (analogous substrate)

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To a dry reaction vessel, add 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

-

Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Selective Nucleophilic Aromatic Substitution at the C-Cl Bond (Analogous Protocol)

This protocol is based on the selective amination of dichloropyrimidines.

Objective: To selectively substitute the chlorine atom at the C4 position with an amine.

Materials:

-

5-Bromo-2,4-dichloropyrimidine (analogous substrate)

-

Cyclopentylamine (1.0 equivalent)

-

Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Isopropanol

Procedure:

-

Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in isopropanol in a reaction vessel.

-

Add cyclopentylamine (1.0 eq.) and DIPEA (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting crude product, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, can be purified by column chromatography or used directly in subsequent steps.

Mandatory Visualizations

Caption: Selective functionalization pathways for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Caption: A potential synthetic workflow utilizing the differential reactivity of the C-Br and C-Cl bonds.

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with a variety of aryl- and heteroarylboronic acids. This protocol is designed to facilitate the synthesis of novel 5-substituted-4-chloro-6-(trifluoromethyl)pyrimidine derivatives, which are valuable intermediates in drug discovery and materials science. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the case of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, two different halogen atoms are present, offering the potential for selective functionalization. The general order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[1] Therefore, the reaction is expected to proceed selectively at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 4-position available for subsequent transformations. The electron-withdrawing trifluoromethyl group at the 6-position is expected to influence the reactivity of the adjacent halogen atoms.

Recommended Reaction Conditions

Based on analogous reactions reported in the literature for substituted dihalopyrimidines, the following conditions are recommended as a starting point for the Suzuki coupling of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.[2][3][4] Optimization may be required for specific boronic acids.

Table 1: Recommended Reagents and Conditions

| Parameter | Recommended | Alternatives |

| Substrate | 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | - |

| Boronic Acid | 1.2 - 1.5 equivalents | Aryl- or heteroarylboronic acid |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |

| Base | K₂CO₃ (2-3 equivalents) | Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 5:1) | Toluene/H₂O, DME/H₂O, THF/H₂O |

| Temperature | 80 - 100 °C | Room temperature to reflux, depending on reactivity |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |

| Atmosphere | Inert (Argon or Nitrogen) | - |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with a generic arylboronic acid.

Materials:

-

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-